molecular formula C12H15ClN2O3 B11752749 Ethyl 2-chloro-2-[2-(4-ethoxyphenyl)hydrazin-1-ylidene]acetate

Ethyl 2-chloro-2-[2-(4-ethoxyphenyl)hydrazin-1-ylidene]acetate

Cat. No.: B11752749
M. Wt: 270.71 g/mol
InChI Key: XIUUHZQUONNURX-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-2-[2-(4-ethoxyphenyl)hydrazin-1-ylidene]acetate ( 37522-29-5) is a fine chemical intermediate with a molecular formula of C₁₂H₁₅ClN₂O₃ and a molecular weight of 270.71 g/mol . This compound is characterized by its hydrazone functional group, a feature that often lends itself to versatility in synthetic pathways. It is supplied with a high purity level of ≥98% . As a building block, this chemical is primarily of interest in pharmaceutical research and development for the synthesis of more complex molecules . It is strictly for research and further manufacturing applications and is not intended for direct human or veterinary use . Researchers can avail themselves of various pack sizes to suit their experimental needs. The product should be stored under refrigerated conditions (2-8°C) to ensure stability . Please refer to the Safety Data Sheet for detailed handling and hazard information. Safety Information: This compound has the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-chloro-2-[(4-ethoxyphenyl)hydrazinylidene]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O3/c1-3-17-10-7-5-9(6-8-10)14-15-11(13)12(16)18-4-2/h5-8,14H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIUUHZQUONNURX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NN=C(C(=O)OCC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-chloro-2-[2-(4-ethoxyphenyl)hydrazin-1-ylidene]acetate typically involves the reaction of ethyl chloroacetate with 4-ethoxyphenylhydrazine under basic conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and a base like sodium acetate is used to facilitate the reaction. The mixture is usually heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-2-[2-(4-ethoxyphenyl)hydrazin-1-ylidene]acetate undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The hydrazone group can be oxidized to form corresponding azo compounds.

    Reduction Reactions: The compound can be reduced to form hydrazine derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis and Characterization

The synthesis of Ethyl 2-chloro-2-[2-(4-ethoxyphenyl)hydrazin-1-ylidene]acetate typically involves the reaction of ethyl acetate with 4-ethoxyphenylhydrazine in the presence of a chlorinating agent. Characterization techniques such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) are commonly employed to confirm the structure and purity of the compound .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus, as well as antifungal activity against species like Candida albicans . These properties make it a candidate for further development as an antimicrobial agent.

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. Studies suggest that it can scavenge free radicals, thereby reducing oxidative stress in biological systems. This activity is crucial for developing therapeutic agents aimed at diseases associated with oxidative damage .

Drug Development

Given its biological activities, this compound is being investigated for potential applications in drug development. Its structure allows for modifications that could enhance efficacy and reduce toxicity, making it suitable for developing new antimicrobial or anticancer drugs .

Agrochemical Uses

The compound's antimicrobial properties also suggest potential applications in agriculture as a pesticide or fungicide. Its ability to inhibit microbial growth could be harnessed to protect crops from pathogens, thus improving yield and quality .

Case Studies and Research Findings

Several studies have documented the synthesis and application of this compound:

StudyFocusFindings
Antimicrobial ActivityEffective against E. coli and S. aureus; potential for drug development
Antioxidant PropertiesDemonstrated free radical scavenging ability; implications for oxidative stress-related diseases
Agrochemical PotentialSuggested use as a pesticide due to antimicrobial properties

Mechanism of Action

The mechanism of action of Ethyl 2-chloro-2-[2-(4-ethoxyphenyl)hydrazin-1-ylidene]acetate involves its interaction with specific molecular targets and pathways. The hydrazone group can form stable complexes with metal ions, which can influence various biochemical processes. Additionally, the compound can undergo metabolic transformations to produce active metabolites that exert biological effects .

Comparison with Similar Compounds

Structural and Substituent Variations

The compound’s analogs differ primarily in the substituents on the phenyl ring. Key examples include:

Compound Name Substituent (R) CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C)
Ethyl 2-chloro-2-[2-(4-methoxyphenyl)hydrazinylidene]acetate 4-OCH₃ 27143-07-3 C₁₁H₁₃ClN₂O₃ 256.69 127
Ethyl 2-chloro-2-[2-(4-fluorophenyl)hydrazin-1-ylidene]acetate 4-F - C₁₀H₁₀ClFN₂O₂ 244.65 Not reported
Ethyl 2-chloro-2-[2-(2,3-dimethylphenyl)hydrazin-1-ylidene]acetate 2,3-(CH₃)₂ 37522-18-2 C₁₂H₁₅ClN₂O₂ 254.71 Not reported
Ethyl 2-chloro-2-[2-(4-methoxy-2-nitrophenyl)hydrazinylidene]acetate 4-OCH₃, 2-NO₂ 119750-09-3 C₁₁H₁₂ClN₃O₅ 301.68 Not reported
Ethyl 2-chloro-2-[2-(2,4,5-trichlorophenyl)hydrazin-1-ylidene]acetate 2,4,5-Cl₃ 859775-89-6 C₁₀H₈Cl₄N₂O₂ 338.00 Not reported

Key Observations :

  • Electronic Effects : The 4-ethoxy group (-OC₂H₅) in the target compound is electron-donating, similar to 4-methoxy (-OCH₃) but bulkier, which may influence steric interactions in reactions . In contrast, the 4-fluoro (-F) substituent is electron-withdrawing, altering electrophilic substitution patterns .
  • Functional Group Diversity: The nitro group (-NO₂) in CAS 119750-09-3 enhances electrophilicity, making the compound more reactive in cyclization reactions .

Reaction Efficiency :

  • Electron-donating groups (e.g., -OCH₃, -OC₂H₅) stabilize diazonium intermediates, improving yields (70–85%).
  • Bulky or electron-withdrawing groups (e.g., -NO₂, -Cl) reduce yields (50–65%) due to steric or electronic deactivation .

Physicochemical Properties

  • Hydrogen Bonding : X-ray crystallography of the 4-methoxy analog reveals intramolecular N–H···O and C–H···O interactions, which stabilize the Z-configuration of the hydrazone group .
  • Solubility : Ethoxy and methoxy derivatives are more soluble in polar aprotic solvents (e.g., DMF, DMSO) than halogenated analogs .

Biological Activity

Ethyl 2-chloro-2-[2-(4-ethoxyphenyl)hydrazin-1-ylidene]acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, applications, and relevant research findings.

Basic Information

  • Chemical Name : this compound
  • CAS Number : 27143-07-3
  • Molecular Formula : C11H13ClN2O3
  • Molecular Weight : 256.69 g/mol
  • Appearance : Light yellow to dark yellow solid

Structural Representation

The compound features a chloro group, an ethoxyphenyl moiety, and a hydrazone linkage, contributing to its biological properties.

This compound exhibits various biological activities primarily through:

  • Antimicrobial Activity : The compound has shown effectiveness against several bacterial strains. Its minimum inhibitory concentration (MIC) values indicate potent antibacterial properties, particularly against Gram-positive bacteria like Staphylococcus aureus and Staphylococcus epidermidis .
  • Antitumor Potential : Preliminary studies suggest that derivatives of this compound may possess cytotoxic effects against cancer cell lines. The structure-activity relationship (SAR) analysis indicates that modifications in the phenyl ring can enhance activity .
  • Pharmaceutical Applications : It serves as an intermediate in the synthesis of apixaban, an anticoagulant medication, highlighting its significance in pharmaceutical formulations .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Antimicrobial Evaluation :
    • A study evaluated the antimicrobial efficacy of various derivatives, with some exhibiting MIC values as low as 0.22 μg/mL against pathogenic isolates .
    • The compound demonstrated bactericidal activity in time-kill assays, suggesting its potential for therapeutic use in infections.
  • Cytotoxicity Studies :
    • Research indicated that certain derivatives had significant growth-inhibitory effects on cancer cell lines such as HT29 and Jurkat cells, with IC50 values comparable to standard chemotherapeutic agents like doxorubicin .
  • Synthesis and Quality Control :
    • This compound is utilized in quality control processes for apixaban formulations, ensuring the purity and efficacy of pharmaceutical products .

Data Table: Biological Activity Summary

Biological ActivityObservationsReference
AntimicrobialEffective against Staphylococcus aureus, MIC = 0.22 μg/mL
CytotoxicitySignificant effects on HT29 and Jurkat cells, IC50 comparable to doxorubicin
Pharmaceutical UseIntermediate for apixaban synthesis

Q & A

Q. What are the established synthetic routes for Ethyl 2-chloro-2-[2-(4-ethoxyphenyl)hydrazin-1-ylidene]acetate, and how are yields optimized?

Methodological Answer: The synthesis typically involves a diazotization-coupling reaction:

Diazotization : 4-ethoxyaniline is treated with NaNO₂ in HCl at 273 K to generate the diazonium salt.

Coupling : The diazonium salt reacts with ethyl 2-chloroacetoacetate in ethanol under basic conditions (e.g., sodium acetate) to form the hydrazone product.

Purification : Recrystallization from ethanol yields the pure compound (85% yield) .

Q. Key Optimization Factors :

  • Temperature control (≤273 K) minimizes side reactions.
  • Stoichiometric use of sodium acetate ensures deprotonation for efficient coupling .

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

Methodological Answer :

  • NMR Spectroscopy : Confirms the hydrazone (C=N) linkage and substituent positions (e.g., ethoxy group at 4-position).
  • X-ray Crystallography : Resolves the Z-configuration of the hydrazone bond and planar Caryl–NH–N=C geometry. For example:
    • Space group: P2₁/n (monoclinic) with unit cell parameters: a = 17.6846 Å, b = 4.8645 Å, c = 19.2235 Å, β = 107.357° .
  • IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and N–H stretching (~3200 cm⁻¹) .

Q. How does the electronic nature of substituents (e.g., ethoxy vs. methoxy) influence the compound’s reactivity?

Methodological Answer : The ethoxy group’s electron-donating nature increases electron density on the phenyl ring, enhancing electrophilic substitution at the hydrazone site. Comparative studies with methoxy analogs show:

  • Solubility : Ethoxy derivatives exhibit higher solubility in polar aprotic solvents (e.g., DMF) due to increased polarity.
  • Reactivity : Ethoxy-substituted compounds undergo faster nucleophilic addition at the α-carbon adjacent to chlorine .

Advanced Research Questions

Q. How can discrepancies in crystallographic data (e.g., unit cell parameters) across studies be resolved?

Methodological Answer : Discrepancies may arise from temperature-dependent lattice variations or refinement software differences. For example:

Studya (Å)b (Å)c (Å)β (°)Software
17.68464.864519.2235107.357SHELXL
4.74809.925613.308491.468CrysAlis PRO

Q. Resolution Strategies :

  • Validate data using multiple refinement tools (e.g., SHELXL vs. WinGX ).
  • Check for twinning or disorder using the Rint value and Flack parameter .

Q. What computational methods predict the compound’s interaction with biological targets (e.g., enzyme inhibition)?

Methodological Answer :

  • Docking Studies : Molecular docking (AutoDock Vina) identifies binding affinities to targets like Factor Xa (relevant to anticoagulant activity).
  • QSAR Models : Electron-withdrawing substituents (e.g., Cl) correlate with enhanced inhibitory potency .
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories using GROMACS .

Q. How can conflicting data on synthetic yields (e.g., 77% vs. 85%) be analyzed?

Methodological Answer : Yield variations arise from:

  • Reaction Scale : Microscale syntheses (≤1 mmol) often report lower yields due to handling losses.
  • Solvent Purity : Anhydrous ethanol (99.8%) vs. technical grade (95%) impacts coupling efficiency .
    Mitigation :
  • Use high-purity solvents and inert atmospheres for reproducibility.
  • Monitor reaction progress via TLC (Rf = 0.5 in hexane:EtOAc 7:3) .

Q. What strategies address challenges in scaling up synthesis while maintaining regioselectivity?

Methodological Answer :

  • Flow Chemistry : Continuous flow systems improve heat dissipation and reduce side products.
  • Catalytic Optimization : Substituent-specific catalysts (e.g., Cu(I) for Cl retention) enhance selectivity at scale .

Q. How do structural analogs differ in bioactivity, and what substituent effects drive these differences?

Methodological Answer :

AnalogSubstituentBioactivity (IC₅₀)
4-Ethoxy–OCH₂CH₃12.3 µM (Factor Xa)
4-Methoxy–OCH₃18.7 µM (Factor Xa)
4-Fluoro–F9.8 µM (Factor Xa)

Ethoxy and fluoro groups enhance hydrophobicity and binding pocket compatibility compared to methoxy .

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